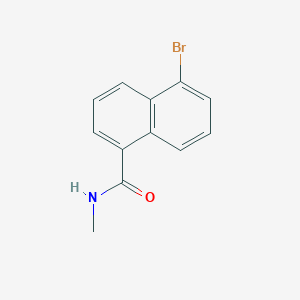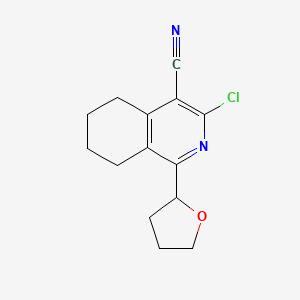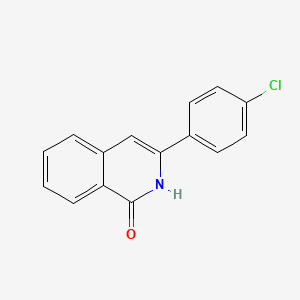
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is a diazirine compound characterized by the presence of both chlorophenoxy and phenoxy groups. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine typically involves the reaction of 4-chlorophenol with phenol in the presence of a diazirine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diazirine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 4-chlorophenol, followed by its reaction with phenol and a diazirine precursor under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazirine ring to a diaziridine ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diaziridine derivatives.
Substitution: Substituted phenoxy derivatives.
科学研究应用
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions and protein-ligand binding.
Biology: Employed in the identification of binding sites on proteins and nucleic acids.
Medicine: Utilized in drug discovery to identify potential drug targets and binding sites.
Industry: Applied in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for the study of molecular interactions and binding sites.
相似化合物的比较
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
3-(4-Chlorophenoxy)benzaldehyde: Used in the synthesis of fatty acid amide hydrolase inhibitors.
Uniqueness
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is unique due to its diazirine ring, which allows for photoaffinity labeling. This property is not shared by many other chlorophenoxy compounds, making it particularly valuable for studying molecular interactions.
属性
CAS 编号 |
651306-56-8 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC 名称 |
3-(4-chlorophenoxy)-3-phenoxydiazirine |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-6-8-12(9-7-10)18-13(15-16-13)17-11-4-2-1-3-5-11/h1-9H |
InChI 键 |
DIWHVYMBLAPJED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


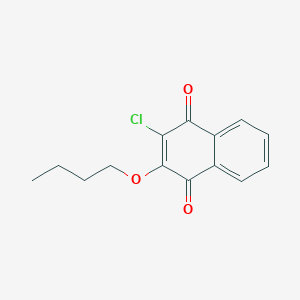

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
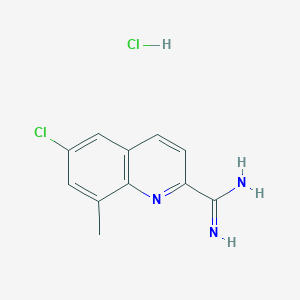
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
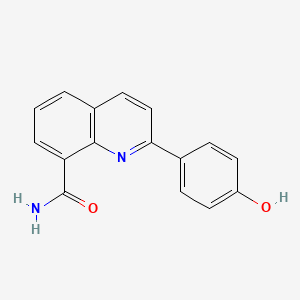
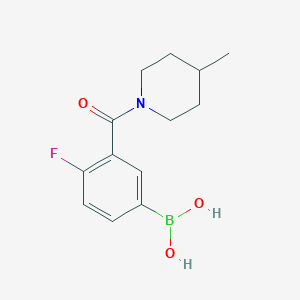
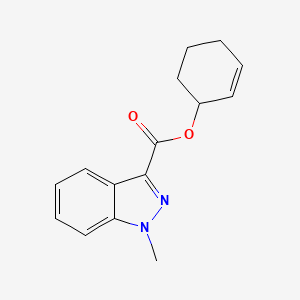
![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
